REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.O.[Br-].[Br-].C([N+]1C=CC(C2C=C[N+](CCCCCCC)=CC=2)=CC=1)CCCCCC>[NH2:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[Br:1])[CH:6]=[O:7] |f:1.2.3,4.5.6,9.10.11|
|
Name
|
|
Quantity
|
992 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N,N′-diheptyl-4,4′-bipyridinium dibromide
|
Quantity
|
43 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].[Br-].C(CCCCCC)[N+]1=CC=C(C=C1)C1=CC=[N+](C=C1)CCCCCCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the biphasic mixture stirred vigorously at 23° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between additonal CH2Cl2 (15 mL) and water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (10 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (5 mL) was added along with silica gel (5 g)
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a small pad of Celite
|
Type
|
WASH
|
Details
|
rinsing with 10% ethyl acetate/CH2Cl2 (15 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=O)C=CC1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.58 mmol | |
AMOUNT: MASS | 716 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |